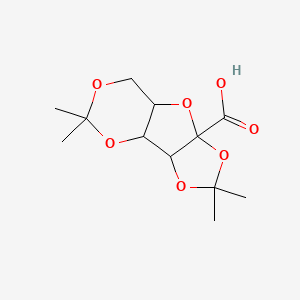

(-)-Diacetone-2-keto-L-gulonic acid monohydrate

Description

Historical Trajectories and Foundational Discoveries in Saccharide Transformations

The journey to understanding and manipulating saccharides, or carbohydrates, is a cornerstone of modern organic chemistry. The foundational work in this field was laid in the late 19th century by Hermann Emil Fischer, a German chemist who was awarded the Nobel Prize in Chemistry in 1902 for his groundbreaking research on sugar and purine (B94841) syntheses. msu.eduwikipedia.org Fischer's elucidation of the structures and stereochemistry of monosaccharides, including glucose, was a monumental achievement. ias.ac.in His development of the Fischer projection formula provided a systematic way to represent the three-dimensional structures of these complex molecules on a two-dimensional surface. ias.ac.in

Fischer's work, including the synthesis of glucose and other sugars, and his use of phenylhydrazine (B124118) to form crystalline osazone derivatives for the identification of carbohydrates, revolutionized the understanding of this class of compounds. wikipedia.orgias.ac.in These fundamental discoveries in saccharide chemistry paved the way for the development of complex chemical transformations, including those that would later be employed in the industrial synthesis of vitamins and other essential compounds. The ability to selectively modify and transform sugar molecules, a field pioneered by Fischer, is the bedrock upon which processes like the synthesis of L-ascorbic acid were built. academie-sciences.fryale.edu

The Compound's Pivotal Position in L-Ascorbic Acid Biosynthesis and Industrial Precursor Chemistry

The primary significance of (-)-Diacetone-2-keto-L-gulonic acid monohydrate lies in its role as a key intermediate in the Reichstein process, a method for the industrial production of L-ascorbic acid (vitamin C) developed in the 1930s. wikipedia.org This multi-step synthesis, which begins with D-glucose, ingeniously combines chemical and microbial transformations to achieve the desired product. wikipedia.org

The Reichstein process commences with the hydrogenation of D-glucose to D-sorbitol. This is followed by a microbial oxidation step, where Acetobacter suboxydans selectively oxidizes D-sorbitol to L-sorbose. researchgate.net It is at this juncture that the strategic use of protecting groups becomes critical. The hydroxyl groups of L-sorbose are protected by reacting it with acetone (B3395972) in an acidic environment, which leads to the formation of diacetone-L-sorbose. This protected intermediate is then oxidized to produce (-)-Diacetone-2-keto-L-gulonic acid. The protecting acetone groups are subsequently removed by hydrolysis to yield 2-keto-L-gulonic acid, which is then rearranged via enolization and lactonization to furnish L-ascorbic acid. scribd.comchemistryviews.org

Table 1: Steps and Yields in the Reichstein Process

| Step | Reactant | Product | Reagents/Catalyst | Typical Yield |

|---|---|---|---|---|

| 1 | D-Glucose | D-Sorbitol | H₂, Ni catalyst | ~100% researchgate.net |

| 2 | D-Sorbitol | L-Sorbose | Acetobacter suboxydans | 60-95% researchgate.net |

| 3 | L-Sorbose | Diacetone-L-sorbose | Acetone, Acid | ~80% researchgate.net |

| 4 | Diacetone-L-sorbose | (-)-Diacetone-2-keto-L-gulonic acid | Oxidizing agent (e.g., KMnO₄ or catalytic oxidation) | ~90% researchgate.net |

| 5 | (-)-Diacetone-2-keto-L-gulonic acid | 2-keto-L-gulonic acid | Acid hydrolysis | High |

In modern industrial production, a significant evolution of the Reichstein process is the two-step fermentation method. This approach replaces some of the chemical steps with a second fermentation stage. researchgate.net In this modified process, L-sorbose is directly converted to 2-keto-L-gulonic acid by a mixed culture of microorganisms, such as Ketogulonicigenium vulgare and a companion strain like Bacillus megaterium. researchgate.net This biotechnological route is considered more environmentally friendly and cost-effective. However, the pivotal intermediate remains 2-keto-L-gulonic acid, which is then converted to L-ascorbic acid. In many of these industrial applications, the stable, crystalline nature of this compound continues to make it a valuable precursor.

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀O₈ lookchem.com |

| Molecular Weight | 292.28 g/mol |

| Melting Point | 88-90 °C lookchem.com |

| Appearance | White crystalline solid lookchem.com |

| Solubility | Soluble in water and organic solvents lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecane-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O7/c1-10(2)15-5-6-7(17-10)8-12(16-6,9(13)14)19-11(3,4)18-8/h6-8H,5H2,1-4H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWCBATIDXGJRMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18467-77-1 | |

| Record name | .alpha.-L-xylo-2-Hexulofuranosonic acid, 2,3:4,6-bis-O-(1-methylethylidene)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Advanced Synthetic Methodologies for Diacetone 2 Keto L Gulonic Acid Monohydrate

Chemical Synthesis Routes from Carbohydrate Precursors

The conversion of carbohydrate derivatives, specifically diacetone sorbose, into (-)-Diacetone-2-keto-L-gulonic acid monohydrate is a cornerstone of industrial Vitamin C production. This transformation is primarily achieved through oxidation, for which various chemical routes have been developed and optimized.

The oxidation of diacetone sorbose is a well-established method, historically forming a key step in the Reichstein process. wikipedia.org This reaction involves the conversion of the primary alcohol group of diacetone sorbose into a carboxylic acid. The process is typically carried out in an aqueous alkaline solution using a strong oxidizing agent in the presence of a catalyst. google.com The reaction is known to be highly exothermic, necessitating precise control over reaction conditions to maximize yield and prevent side reactions. google.com

The oxidation of diacetone sorbose is effectively carried out using alkali metal hypohalogenites, such as sodium hypochlorite, in an alkaline medium. google.comgoogle.com The efficiency of this reaction is significantly enhanced by the presence of specific catalysts. Research has identified that oxides, hydroxides, or salts of metals like nickel, cobalt, and palladium are effective catalysts for this conversion. google.com Inorganic nickel salts, particularly nickel chloride and nickel sulfate (B86663), are commonly used. google.com

The reaction kinetics are heavily influenced by temperature. The strong exothermic nature of the oxidation means that an increase in temperature accelerates the reaction rate, which can lead to a further temperature increase. google.com This thermal feedback loop can be difficult to control and may increase the consumption of the hypohalogenite oxidant. google.com Consequently, industrial processes are often designed to operate under reduced pressure, which allows for the simultaneous distillation of the solvent. This technique helps to manage the reaction heat and maintain precise temperature control, leading to a more efficient use of the oxidizing agent. google.com

| Catalyst Type | Specific Examples | Primary Function | Source |

|---|---|---|---|

| Metal Oxides/Hydroxides | Nickel oxides, Cobalt oxides, Palladium oxides | Enhance the rate and selectivity of oxidation. | google.com |

| Metal Salts | Nickel chloride, Nickel sulfate | Serve as effective catalysts in aqueous medium. | google.com |

Maintaining an alkaline pH is crucial for the oxidative conversion of diacetone sorbose using hypohalogenites. google.com The reaction is carried out in an alkaline solution, which facilitates the desired oxidation pathway. For crystallization of the final product, the pH is later adjusted to approximately 1.5 by the addition of a mineral acid, such as hydrochloric acid. google.com

Transitioning from batch processing to a continuous operation is highly desirable for industrial-scale synthesis to improve efficiency and consistency. A significant challenge in creating a continuous process is the effective separation and recycling of the catalyst from the reaction mixture. google.com Since the catalyst often exists as fine particles, simple filtration is not feasible. This problem has been solved by employing disc-type liquid-solid centrifugal separators. google.com A continuous process can be designed where the reaction mixture undergoes a multi-stage centrifugal separation. The recovered catalyst sludge can be washed and returned to the reaction system, while the supernatant containing the product proceeds to subsequent crystallization steps. This integration of reaction and separation units allows for an uninterrupted production flow, high yield, and efficient catalyst utilization. google.com

Electrochemical oxidation has emerged as a promising alternative to chemical oxidation methods, offering high efficiency and selectivity. This approach involves the direct oxidation of diacetone sorbose at an anode surface in an electrolytic cell, eliminating the need for chemical oxidizing agents like hypochlorite. google.com The process is conducted in an aqueous alkaline medium, and yields of approximately 90% have been reported. google.com

The choice of anode material is critical to the success of the electrochemical synthesis. An effective anode must facilitate the oxidation of diacetone sorbose while resisting corrosion in the alkaline electrolyte. Activated nickel oxide electrodes have been shown to be particularly effective. google.com Specifically, anodes where the nickel in the nickel oxide has an average valence between 2.7 and 4 are utilized. google.com These can be prepared by coating a conductive support with nickel oxide or by adding a nickel salt to the electrolyte, which then deposits as activated nickel oxide on the anode during electrolysis. google.com Other materials, such as Kh18N10T stainless steel, have also been successfully used as anodes. researchgate.net

The electrolyte system typically consists of an aqueous alkaline solution. Sodium hydroxide (B78521) and potassium hydroxide are commonly used to create the necessary alkaline environment for the oxidation to occur at the anode. google.comresearchgate.net The alkali is generally added gradually to the diacetone sorbose solution to prevent precipitation of the starting material. google.com

| Component | Material/Compound | Function | Source |

|---|---|---|---|

| Anode | Activated Nickel Oxide (Ni valence 2.7-4) | Provides the active surface for the oxidation of diacetone sorbose. | google.com |

| Anode | Kh18N10T Stainless Steel | Alternative anode material for the electrosynthesis. | researchgate.net |

| Electrolyte | Sodium Hydroxide (NaOH) | Creates the necessary alkaline medium for the reaction. | google.comresearchgate.net |

| Electrolyte | Potassium Hydroxide (KOH) | Alternative alkaline electrolyte. | google.com |

The efficiency and yield of the electrochemical oxidation of diacetone sorbose are dependent on several process parameters. Studies have investigated the effects of current density, temperature, electrolyte concentration, and cell design to optimize the synthesis. google.comresearchgate.net

For instance, using an activated nickel oxide anode, a yield of 89.1% was achieved when the reaction was maintained at a temperature of 60°C. google.com The current density is another key variable, with effective ranges cited between 0.5 and 6 amps per square decimeter (amp/sq. dm.). google.com Research using stainless steel anodes found that optimizing parameters such as cathode material, temperature, and sodium hydroxide concentration could lead to a total substance yield of 88.5% and a current efficiency of 37.5–38.0%. researchgate.net These studies demonstrate that careful control over electrochemical parameters is essential for maximizing the conversion of diacetone sorbose to the desired product with high efficiency. google.comresearchgate.net

Alternative Organic Transformations and Novel Reagent Applications

The chemical synthesis of this compound predominantly involves the oxidation of diacetone-L-sorbose. Alternative methodologies have focused on optimizing catalysts and reaction conditions to improve yield and efficiency. One established method involves heating diacetone sorbose with an alkali metal hypohalogenite, such as sodium hypochlorite, in an alkaline solution. google.comgoogle.com This reaction is facilitated by the presence of a catalyst, with oxides, hydroxides, or salts of metals like nickel, cobalt, and palladium being effective. google.com Specifically, inorganic nickel salts like nickel chloride and nickel sulfate are commonly used as catalysts in aqueous mediums for this oxidation process. google.com

More recent research has explored the direct oxidation of L-sorbose (the precursor to diacetone sorbose) to 2-keto-L-gulonic acid (2-KGA) using molecular oxygen over noble metal catalysts. ethz.chosti.gov This approach avoids the need for protecting groups. Studies have shown that platinum and palladium catalysts supported on materials like alumina (B75360) or carbon can facilitate this conversion. ethz.chosti.gov A 5 wt% platinum on alumina catalyst has demonstrated good performance, achieving 67% selectivity at 58% conversion under optimal conditions of 50°C and a pH of 7.3. osti.gov The catalytic activities generally follow the order: Pt/C > Pt/alumina > Pd/alumina > Pd/C. ethz.ch However, catalyst deactivation, resulting from self-poisoning by the reactant and contamination from side reactions, remains a challenge in these systems. ethz.chosti.gov

The table below summarizes the different catalytic systems used in the oxidation of diacetone sorbose and L-sorbose.

| Precursor | Oxidizing Agent | Catalyst System | Support Material | Typical Yield/Selectivity | Reference |

| Diacetone-L-sorbose | Sodium Hypochlorite | Nickel Chloride, Nickel Sulfate | N/A | Not specified | google.com |

| Diacetone-L-sorbose | Alkali Metal Hypohalogenite | Oxides of Ni, Co, Pd | N/A | Not specified | google.com |

| L-Sorbose | Molecular Oxygen | Platinum (Pt) | Alumina | 67% selectivity at 58% conversion | osti.gov |

| L-Sorbose | Molecular Oxygen | Platinum (Pt) | Carbon | Higher initial activity than Pt/alumina | ethz.ch |

| L-Sorbose | Molecular Oxygen | Palladium (Pd) | Alumina / Carbon | Lower conversion (<30%) than Pt | ethz.ch |

Biotechnological and Enzymatic Production Strategies for 2-Keto-L-gulonic Acid (Precursor to DAKG)

The industrial production of 2-keto-L-gulonic acid (2-KGA), the direct precursor to this compound, heavily relies on biotechnological methods. These strategies are favored for their high specificity and efficiency, primarily utilizing microbial fermentation.

Microbial Fermentation Systems for De Novo Synthesis from Sugars and Polyols

Microbial fermentation is the cornerstone of industrial 2-KGA production. The most common route is a two-step process that begins with the polyol D-sorbitol. mdpi.com In the first step, D-sorbitol is converted to L-sorbose. mdpi.com The second step involves the transformation of L-sorbose into 2-KGA. mdpi.com An alternative pathway involves the conversion of D-glucose to 2,5-diketo-D-gluconic acid (2,5-DKG), which is then reduced to 2-KGA. nih.govfrontiersin.org

Strains of the bacterium Gluconobacter oxydans are widely used in the first step of the conventional two-step fermentation process due to their high efficiency in converting D-sorbitol to L-sorbose. mdpi.comnih.gov Research has also focused on developing G. oxydans strains capable of producing 2-KGA directly from D-sorbitol in a single step. nih.govresearchgate.net Wild strains of Gluconobacter, such as G. melanogenus, were found to produce 2-KGA, but at insufficient yields for industrial application. researchgate.net To improve productivity, strategies involving chemical mutagenesis in combination with genetic engineering have been employed. For instance, after introducing genes for L-sorbose dehydrogenase (SDH) and L-sorbosone dehydrogenase (SNDH), mutagenesis with N-methyl-N'-nitro-N-nitrosoguanidine was used to enhance production levels. researchgate.net Furthermore, high-throughput screening methods have been developed to rapidly identify mutant strains with increased 2-KGA output. nih.gov One such method led to the isolation of G. oxydans WSH-004, which could produce 2.5 g/L of 2-KGA from D-sorbitol. nih.gov

The second stage of the conventional vitamin C synthesis pathway is a classic example of a co-culture fermentation system. mdpi.com The bacterium Ketogulonicigenium vulgare is responsible for the conversion of L-sorbose to 2-KGA. mdpi.com However, K. vulgare exhibits poor growth and low 2-KGA production when cultured alone. mdpi.com Its productivity is significantly enhanced when grown in a mixed culture with a companion or helper bacterium. mdpi.com Various bacteria, including Bacillus megaterium and Bacillus cereus, serve this role. nih.govnih.gov The helper strain secretes metabolites that stimulate the growth of K. vulgare and its production of 2-KGA. mdpi.com This symbiotic relationship is crucial for the high yields required for industrial production. mdpi.com Serial subcultivation of co-cultures of K. vulgare and B. cereus has been shown to increase the yield of 2-KGA from 77% to 93% over 150 transfers. nih.gov

Another approach is a two-stage fermentation that uses different microorganisms for each step. nih.gov For example, a mutant strain of Erwinia sp. can be used to convert D-glucose to calcium 2,5-diketo-D-gluconate, achieving a 94.5% yield. nih.gov The resulting broth can then be used in a second stage, where a mutant strain of Corynebacterium sp. reduces the 2,5-diketo-D-gluconate to 2-keto-L-gulonate. nih.gov

Genetic and metabolic engineering offer powerful tools to enhance 2-KGA production by overcoming metabolic bottlenecks and introducing novel pathways. longdom.orgmdpi.com In K. vulgare, which requires folate derivatives as crucial growth factors, metabolic engineering has been successfully applied. nih.gov By over-expressing a cluster of five folate biosynthesis genes from Lactococcus lactis, researchers increased the intracellular folate concentration eightfold. nih.gov This modification led to a 25% increase in cell density and a 35% enhancement in 2-KGA productivity in fermentor studies. nih.gov

Significant efforts have also been directed at engineering G. oxydans for the direct one-step production of 2-KGA from D-sorbitol, aiming to simplify the complex three-bacteria co-culture system. nih.govaiche.org This was achieved by introducing genes for L-sorbose dehydrogenase (SDH) and L-sorbosone dehydrogenase (SNDH) from K. vulgare into G. oxydans. nih.gov Further enhancements were made by fusing the SDH and SNDH genes using linker peptides and by boosting the biosynthesis of their cofactor, pyrroloquinoline quinone (PQQ). nih.gov This stepwise metabolic engineering approach increased the final 2-KGA production to 39.2 g/L, an eight-fold improvement over the independent expression of the dehydrogenases. nih.gov A similar strategy involved creating a new metabolic pathway in Erwinia herbicola. This organism naturally produces 2,5-DKG from glucose, and by introducing the gene for 2,5-DKG reductase from a Corynebacterium species, the engineered E. herbicola was able to produce and secrete 2-KGA. nih.gov

The following table highlights key genetic modifications and their impact on 2-KGA production.

| Host Organism | Genetic Modification | Substrate | Result | Reference |

| Ketogulonicigenium vulgare | Overexpression of folate biosynthesis genes from Lactococcus lactis | L-Sorbose | ~35% increase in 2-KGA productivity | nih.gov |

| Gluconobacter oxydans | Expression of SDH and SNDH from K. vulgare with fusion linkers and enhanced PQQ biosynthesis | D-Sorbitol | 39.2 g/L of 2-KGA produced (8-fold increase) | nih.gov |

| Erwinia herbicola | Expression of 2,5-DKG reductase from Corynebacterium sp. | D-Glucose | Production and secretion of 2-KGA | nih.gov |

Enzymatic Biotransformations for Stereoselective Synthesis

The conversion of precursors to 2-KGA is catalyzed by specific enzymes, which can be harnessed in cell-free systems for biotransformations. The key enzymes in the L-sorbose pathway are L-sorbose dehydrogenase (SDH) and L-sorbosone dehydrogenase (SNDH). mdpi.comnih.gov In K. vulgare, the conversion is achieved by these two dehydrogenases; one enzyme converts L-sorbose to L-sorbosone, and the second converts L-sorbosone to 2-KGA. mdpi.com Some sorbose/sorbosone dehydrogenases (SSDH) exhibit dual activity, capable of catalyzing both steps. mdpi.com

In the alternative pathway starting from D-glucose, the critical step is the stereoselective reduction of 2,5-diketo-D-gluconic acid (2,5-DKG) to 2-KGA. nih.govnih.gov This reaction is catalyzed by 2,5-DKG reductase. nih.gov An enzyme with this activity was identified and purified from a Corynebacterium species, which stereoselectively reduces the prochiral carbonyl group of 2,5-DKG to form the L-configuration alcohol of 2-KGA. nih.govmdpi.com The gene encoding this reductase has been cloned and expressed in other microorganisms like Erwinia herbicola to create novel production pathways. nih.gov These enzymatic transformations are highly specific, ensuring the correct stereochemistry required for the synthesis of biologically active L-ascorbic acid. mdpi.com

| Transformation | Enzyme | Substrate | Product | Source Organism of Enzyme | Reference |

| L-sorbose to L-sorbosone | L-sorbose dehydrogenase (SDH) | L-Sorbose | L-Sorbosone | Ketogulonicigenium vulgare | mdpi.comnih.gov |

| L-sorbosone to 2-KGA | L-sorbosone dehydrogenase (SNDH) | L-Sorbosone | 2-Keto-L-gulonic acid | Ketogulonicigenium vulgare | mdpi.comnih.gov |

| 2,5-DKG to 2-KGA | 2,5-diketo-D-gluconic acid reductase | 2,5-diketo-D-gluconic acid | 2-Keto-L-gulonic acid | Corynebacterium sp. | nih.gov |

Characterization of Key Dehydrogenases and Reductases

The biocatalytic conversion of L-sorbose to 2-keto-L-gulonic acid (2-KGA), the precursor to this compound, is a critical step that relies on the activity of several key dehydrogenases and reductases. A thorough understanding of the properties of these enzymes is essential for optimizing the production process.

The primary enzymes involved in this biotransformation are L-sorbose dehydrogenase, L-sorbosone dehydrogenase, and 2-keto-L-gulonate reductase. L-sorbose dehydrogenase initiates the conversion by oxidizing L-sorbose to L-sorbosone. Subsequently, L-sorbosone dehydrogenase catalyzes the oxidation of L-sorbosone to 2-KGA. In some microorganisms, a single enzyme, L-sorbose/L-sorbosone dehydrogenase, can perform both of these steps. Conversely, 2-keto-L-gulonate reductase can lead to a decrease in yield by converting the desired product, 2-KGA, into L-idonic acid.

These enzymes have been identified and characterized in various microorganisms, including species from the genera Gluconobacter, Ketogulonicigenium, and Aspergillus. Research has focused on elucidating their substrate specificity, kinetic parameters, and optimal operating conditions to enhance the efficiency of 2-KGA production. For instance, studies on L-sorbosone dehydrogenase from Gluconobacter oxydans have provided insights into its structure and catalytic mechanism, paving the way for protein engineering to improve its performance. Similarly, the characterization of 2-keto-L-gulonate reductase from sources like Vitis vinifera has been crucial in understanding and mitigating the loss of 2-KGA.

Table 1: Characteristics of Key Enzymes in 2-Keto-L-gulonic Acid Synthesis

| Enzyme | Source Organism | Substrate(s) | Co-factor | Optimal pH | Optimal Temperature (°C) | Kinetic Parameters |

|---|---|---|---|---|---|---|

| L-Sorbose/L-Sorbosone Dehydrogenase | Gluconobacter oxydans | L-Sorbose, L-Sorbosone | PQQ | 7.0 - 8.2 | 20 - 50 | Km (L-Sorbose): 230 mM |

| L-Sorbosone Dehydrogenase (SNDH) | Gluconobacter oxydans | L-Sorbosone | NAD(P)+ | ~7.0 | ~30 | - |

| 2-Keto-L-gulonate Reductase (GluD) | Aspergillus niger | 2-Keto-L-gulonate | NADPH | < 7.0 | ~30 | kcat: 21.4 s⁻¹, Km: 25.3 mM |

| 2-Keto-L-gulonate Reductase (Vv2KGR) | Vitis vinifera | 2-Keto-L-gulonate | NADPH | 7.5 | 37 | Km: 0.70 mM |

Biocatalyst Immobilization and Reactor Design for Continuous Production

To enhance the economic viability and efficiency of the enzymatic synthesis of 2-KGA, significant research has been directed towards the immobilization of the key biocatalysts and the development of continuous reactor systems. Immobilization offers several advantages over the use of free enzymes, including improved stability, simplified product separation, and the potential for enzyme reuse over multiple cycles.

Various immobilization techniques have been explored, such as adsorption, covalent bonding, and entrapment in different support materials like silica (B1680970) gel, alginate, and various resins. The choice of immobilization method and carrier material is critical as it can significantly impact the activity, stability, and mass transfer characteristics of the enzyme. For instance, covalent attachment to a solid support can provide a robust linkage, preventing enzyme leakage, while entrapment within a porous matrix can offer a protective microenvironment.

The integration of immobilized enzymes into continuous reactor systems is a key strategy for large-scale production. Two common reactor configurations are the packed bed reactor (PBR) and the continuous stirred-tank reactor (CSTR). In a PBR, the immobilized biocatalyst is packed into a column, and the substrate solution is continuously passed through it. This design can achieve high conversion rates and is relatively simple to operate. However, challenges such as pressure drop and potential mass transfer limitations need to be addressed.

In a CSTR, the immobilized enzyme particles are suspended in the reaction mixture, which is continuously fed and withdrawn. This configuration provides excellent mixing and uniform reaction conditions. However, achieving complete substrate conversion can be more challenging compared to a PBR. The design and optimization of these continuous reactors involve careful consideration of factors such as flow rate, substrate concentration, and the stability of the immobilized biocatalyst under operational conditions. While much of the research on continuous 2-KGA production has focused on whole-cell fermentation, the principles of immobilized enzyme reactor design are being increasingly applied to enhance the production of this vital Vitamin C precursor. Studies on the continuous production of other keto acids using immobilized cells in airlift bioreactors have demonstrated high productivity and stability, offering a promising direction for future research in 2-KGA synthesis. nih.gov

Table 2: Comparison of Continuous Reactor Designs for Immobilized Biocatalysts

| Reactor Type | Principle of Operation | Advantages | Disadvantages |

|---|---|---|---|

| Packed Bed Reactor (PBR) | Immobilized enzyme is packed in a column, and substrate solution flows through it. | High conversion, simple operation, high catalyst loading. | Potential for high pressure drop, mass transfer limitations, difficult pH control. |

| Continuous Stirred-Tank Reactor (CSTR) | Immobilized enzyme is suspended in a continuously fed and withdrawn reaction mixture. | Excellent mixing, uniform temperature and pH control. | Incomplete substrate conversion, potential for catalyst attrition due to shear forces. |

Chemical Reactivity and Derivatization of Diacetone 2 Keto L Gulonic Acid Monohydrate and Its Derivatives

Protective Group Chemistry and Hydrolysis to 2-Keto-L-gulonic Acid

The two isopropylidene groups in (-)-diacetone-2-keto-L-gulonic acid function as ketal protecting groups for two pairs of diols. The removal of these groups, a process known as de-protection or hydrolysis, is a critical step to liberate the functional groups necessary for subsequent conversion to L-ascorbic acid. This transformation yields 2-keto-L-gulonic acid (2-KLGA).

Isopropylidene ketals are generally stable under basic or neutral conditions but are labile to acid-catalyzed hydrolysis. researchgate.net The mechanism for this hydrolysis is a well-established process in organic chemistry. chemistrysteps.com The reaction is initiated by the protonation of one of the ketal's oxygen atoms by an acid catalyst, converting the alkoxy group into a good leaving group (an alcohol). chemistrysteps.com The subsequent departure of the alcohol is assisted by the neighboring oxygen atom, leading to the formation of a resonance-stabilized oxonium ion intermediate. researchgate.netmasterorganicchemistry.com The formation of this carbocation intermediate is considered the rate-determining step of the hydrolysis reaction. researchgate.netmasterorganicchemistry.com Finally, nucleophilic attack by water on this intermediate, followed by deprotonation, yields a hemiacetal, which is then further hydrolyzed to the ketone and the diol.

While the general mechanism is understood, specific thermodynamic and kinetic data for the hydrolysis of (-)-diacetone-2-keto-L-gulonic acid are not extensively detailed in publicly available literature. However, the reaction is thermodynamically driven by the high stability of the resulting products (acetone and 2-keto-L-gulonic acid) in an aqueous environment and the use of excess water, which shifts the equilibrium toward the hydrolyzed products. The kinetics are dependent on factors such as acid strength, concentration, and temperature.

The de-protection of (-)-diacetone-2-keto-L-gulonic acid is highly dependent on the presence of both an acid and water. researchgate.net The reaction is typically carried out by heating the compound in an aqueous solution. In some procedures, the hydrolysis is performed simply by heating in boiling water, where the carboxylic acid moiety of the molecule itself may contribute to self-catalysis. More commonly, mineral acids like hydrochloric acid or sulfuric acid are added to accelerate the reaction.

The concentration of the acid catalyst directly influences the rate of hydrolysis; a lower pH leads to a faster reaction. Water is a crucial reactant, acting as the nucleophile that attacks the intermediate oxonium ion. chemistrysteps.com Therefore, the reaction is performed in aqueous media or in a solvent system containing a sufficient amount of water. In some industrial processes, the hydrolysis and subsequent esterification are performed concurrently. For instance, when using (-)-diacetone-2-keto-L-gulonic acid monohydrate as the starting material for esterification, two molar equivalents of water are consumed in the removal of the acetone (B3395972) groups, while one molar equivalent of water is produced by the esterification reaction itself.

Esterification Reactions of 2-Keto-L-gulonic Acid

Following hydrolysis, the resulting 2-keto-L-gulonic acid (2-KLGA) is often converted to an alkyl ester. This derivatization is a key step in the widely used Reichstein process for Vitamin C synthesis, as the ester is more soluble in the organic solvents used for the subsequent cyclization step. chemicalbook.com

The esterification of 2-KLGA is an equilibrium-limited reaction between the carboxylic acid and an alcohol (typically a lower alcohol like methanol (B129727) or ethanol) to form the corresponding ester and water. nih.gov To achieve high yields, the reaction is typically conducted with an excess of the alcohol and in the presence of an acid catalyst. nih.gov

A variety of acid catalysts have been employed for this reaction. Homogeneous catalysts such as sulfuric acid and p-toluenesulfonic acid are effective. masterorganicchemistry.com However, their use can lead to challenges in product separation and potential waste streams. masterorganicchemistry.com To overcome these issues, heterogeneous catalysts are often preferred. Solid acid catalysts, including acidic ion-exchange resins and heteropoly acids like potassium 12-phosphotungstate (KPW), have been shown to be highly efficient, reusable, and environmentally friendly alternatives. chemistrysteps.commasterorganicchemistry.comresearchgate.net The KPW catalyst, for example, can achieve equilibrium yields of approximately 96% in about 360 minutes at 65°C. masterorganicchemistry.com

| Catalyst Type | Example Catalyst | Typical Reaction Conditions | Advantages |

| Homogeneous Acid | Sulfuric Acid | Excess alcohol, reflux temperature | High reaction rates |

| Heterogeneous (Resin) | Acidic Ion-Exchanger | 55°C - 65°C, continuous flow | Catalyst is easily separated and reusable, minimizes corrosion |

| Heterogeneous (Heteropoly Acid) | Potassium 12-phosphotungstate (KPW) | 65°C, 500 rpm stirring | High efficiency, environmentally friendly, recyclable |

To drive the esterification equilibrium towards the product side and improve yield, continuous removal of the water formed during the reaction is crucial. nih.gov Various industrial processes have been developed to achieve this.

One effective method is to perform the esterification in a thin-film evaporator or a rectification column. In this process, a solution of 2-KLGA in an alcohol (e.g., n-butanol) with an acid catalyst is fed onto a hot surface (90 to 150°C) under reduced pressure. The water of reaction is simultaneously removed by distillation, often as an azeotrope with the alcohol. This approach allows for very high conversion rates (over 95%) with short residence times.

Another strategy involves continuous flow of the 2-KLGA/alcohol solution over a fixed-bed reactor containing a solid acid catalyst, such as an acidic ion-exchange resin. researchgate.net This method can be operated at milder temperatures (e.g., 55-65°C) and relatively short residence times (10 to 120 minutes) without the need for active water removal, relying instead on process parameters to achieve high conversion. researchgate.net These continuous processes are efficient and economical for large-scale industrial production. researchgate.net

Cyclization Mechanisms to L-Ascorbic Acid

The final key chemical transformation is the intramolecular cyclization of a 2-keto-L-gulonic acid derivative to form the γ-lactone ring structure of L-ascorbic acid. This process involves a lactonization reaction followed by an enolization to create the characteristic enediol structure of Vitamin C.

The most established route, part of the Reichstein process, involves the cyclization of an alkyl 2-keto-L-gulonate, typically the methyl ester. chemicalbook.com This reaction is carried out in the presence of a stoichiometric amount of a base, such as sodium methoxide (B1231860) in methanol. sigmaaldrich.com The base facilitates the intramolecular transesterification, where the hydroxyl group at the C-4 position attacks the ester carbonyl at C-1, leading to the formation of the five-membered lactone ring and the displacement of the alcohol. The resulting keto-lactone then undergoes a base-catalyzed tautomerization to the more stable enediol form, which, after acidification, yields L-ascorbic acid. chemicalbook.com

Alternatively, direct conversion of 2-keto-L-gulonic acid to L-ascorbic acid can be achieved in an aqueous medium without prior esterification. chemicalbook.com This can be accomplished through an acid-catalyzed or a self-catalyzed thermal process. chemicalbook.com In these methods, the acidic conditions promote the lactonization between the C-1 carboxylic acid and the C-4 hydroxyl group. This is followed by an acid-catalyzed enolization to yield L-ascorbic acid. While this direct aqueous route avoids the use of organic solvents and reagents like sodium methoxide, it has historically been associated with lower yields due to potential decomposition of the product under the reaction conditions. chemicalbook.com However, continuous processes that minimize reaction time and allow for the recycling of unreacted 2-KLGA have been developed to improve the efficiency of this direct cyclization method. chemicalbook.com

Other Significant Chemical Transformations

Beyond cyclization, the functional groups of (-)-Diacetone-2-keto-L-gulonic acid and its deprotected form, 2-keto-L-gulonic acid, allow for a range of other chemical transformations, including oxidation, reduction, and decarboxylation.

While (-)-Diacetone-2-keto-L-gulonic acid is itself a product of oxidation (from diacetone-L-sorbose), its deprotected form, 2-keto-L-gulonic acid, can undergo further oxidative transformations. researchgate.net The secondary hydroxyl groups on the carbon backbone are susceptible to oxidation. For instance, the selective catalytic oxidation of L-gulonic acid using lead-modified platinum-on-carbon catalysts has been shown to produce 2-keto-L-gulonic acid with high selectivity, indicating the C2 position is particularly reactive under these conditions. tue.nl

In biological systems, specific enzymes can catalyze the oxidation of 2-keto-L-gulonic acid. Dehydrogenases have been identified that act on 2-KLG to generate 2,5-diketo-D-gluconic acid, which involves the oxidation of the secondary alcohol at the C5 position to a ketone.

The ketone functional group at the C2 position of 2-keto-L-gulonic acid is susceptible to reduction. Standard chemical reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are capable of reducing ketones to secondary alcohols. masterorganicchemistry.comyoutube.com The application of sodium borohydride to 2-keto-L-gulonic acid is expected to yield a mixture of two C2 epimeric sugar acids: L-gulonic acid and L-idonic acid. This is supported by studies on the reduction of the related 5-keto-D-gluconic acid with NaBH₄, which produced a mixture of D-gluconic and L-idonic acids. acs.org

Enzymatic reductions are also known. Specific 2-ketoaldonate reductases can convert 2-keto-L-gulonic acid into L-idonic acid. In the biosynthesis of L-ascorbic acid in animals, L-gulonic acid is a key metabolite that is subsequently converted to L-gulono-1,4-lactone. researchgate.netresearchgate.net

Table 3: Products of 2-Keto-L-gulonic Acid Reduction

| Reaction Type | Reagent/Enzyme | Primary Product(s) | Notes |

| Chemical Reduction | Sodium Borohydride (NaBH₄) | L-Gulonic Acid and L-Idonic Acid | Produces a mixture of C2 epimers via hydride attack on the ketone. acs.org |

| Enzymatic Reduction | 2-Ketoaldonate Reductase | L-Idonic Acid | A stereospecific reduction leading to the C2 epimer of L-gulonic acid. |

As an α-keto acid, 2-keto-L-gulonic acid can undergo decarboxylation, although this transformation is not as spontaneous as in β-keto acids. wikipedia.orgchemistrysteps.com While harsh chemical conditions can induce decarboxylation, the most notable pathway is enzymatic. Specific enzymes, such as pyruvate (B1213749) decarboxylase (PDC), have been shown to accept 2-keto-L-gulonic acid as a substrate. The enzymatic reaction results in the removal of the C1 carboxyl group as carbon dioxide, yielding the five-carbon sugar L-xylose as the primary product. This biotransformation provides a direct pathway from a Vitamin C precursor to a valuable rare sugar.

Advanced Analytical Methodologies for Characterization and Process Monitoring

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methodologies are fundamental in confirming the molecular structure and assessing the purity of (-)-Diacetone-2-keto-L-gulonic acid monohydrate. These techniques provide detailed information about the compound's molecular weight, connectivity of atoms, and three-dimensional arrangement.

Mass Spectrometry Applications (GC/MS, LC-MS) for Molecular Fingerprinting and Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, which serves as a molecular fingerprint for its identification. When coupled with chromatographic techniques like Gas Chromatography (GC) or Liquid Chromatography (LC), it allows for the separation and identification of the compound from a mixture.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of this non-volatile compound. In a typical LC-MS analysis, the compound is ionized, commonly using Electrospray Ionization (ESI), and the resulting ions are analyzed. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is a key identifier.

| Parameter | Value |

| Instrument | TripleTOF 6600 SCIEX |

| Ionization Mode | ESI |

| Precursor Ion (m/z) | 275.1125 |

| Formula of Ion | [C₁₂H₁₉O₇]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, though it may require derivatization of the compound to increase its volatility. The resulting mass spectrum provides a distinct fragmentation pattern that can be compared against spectral libraries for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution, providing insights into the connectivity and spatial arrangement of atoms. For this compound, which features a complex, fused ring system, NMR is essential for confirming its constitution and determining its preferred conformation. The furanose ring, a five-membered ring, is inherently flexible and can adopt various conformations, often described as envelope or twist forms. The presence of the two bulky isopropylidene groups significantly restricts this flexibility, leading to a more defined three-dimensional structure.

Chromatographic Separations for Isolation and Quantification

Chromatographic techniques are vital for the separation, purification, and quantification of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring and Product Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for monitoring the progress of the synthesis of this compound and for quantifying its purity. By separating the product from starting materials, intermediates, and by-products, HPLC provides a clear picture of the reaction's conversion and the purity of the final product. A typical HPLC method for the analysis of the related, unprotected 2-keto-L-gulonic acid, which can be adapted for the diacetone-protected form, utilizes a normal or reversed-phase column with UV detection.

| Parameter | Value |

| Column | Shim-pack CLC-NH₂ (150 mm × 6 mm, 5 µm) |

| Mobile Phase | 0.015 mol/L Ammonium (B1175870) Dihydrogen Phosphate (pH 4.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

This method allows for the baseline separation of the target compound from related acidic species, enabling accurate quantification. The retention time of the compound is a key parameter for its identification under specific chromatographic conditions.

Gas Chromatography (GC) for Volatile By-product Analysis

The synthesis of this compound typically involves the protection of L-sorbose with acetone (B3395972). Therefore, residual acetone and other low-boiling-point solvents can be present as volatile impurities in the final product or in the reaction mixture. Gas Chromatography (GC) is the ideal method for the detection and quantification of these volatile by-products. Headspace GC, where the vapor above the sample is injected, is a particularly effective technique for this purpose.

A standard GC method coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for the analysis of volatile organic compounds. The method would be calibrated with standards of the expected volatile impurities to ensure accurate quantification.

| Parameter | Typical Value |

| Technique | Headspace Gas Chromatography (HS-GC) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Target Analytes | Acetone, other residual solvents |

Thin Layer Chromatography (TLC) for Reaction Progression Tracking

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for qualitatively monitoring the progress of a chemical reaction. In the synthesis of this compound from its precursor, diacetone-L-sorbose, TLC can be used to track the disappearance of the starting material and the appearance of the product.

A small aliquot of the reaction mixture is spotted on a TLC plate, alongside spots of the pure starting material and, if available, the pure product. The plate is then developed in a suitable solvent system (mobile phase). The difference in polarity between the starting material (an alcohol) and the product (a carboxylic acid) will result in different retention factors (Rf values), allowing for a clear visual assessment of the reaction's progress. The choice of the mobile phase, typically a mixture of a non-polar and a polar solvent, is crucial for achieving good separation. Visualization can be achieved using a variety of methods, including UV light if the compounds are UV-active, or by staining with a suitable reagent such as potassium permanganate.

Chiral Analytical Methods for Enantiomeric Purity Assessment

The stereochemical purity of this compound is a critical quality attribute, as the biological activity and physicochemical properties of chiral molecules are often enantiomer-dependent. The presence of its corresponding enantiomer, (+)-Diacetone-2-keto-D-gulonic acid, would represent a significant impurity. Therefore, advanced chiral analytical methods are required to selectively identify and accurately quantify the enantiomeric excess (e.e.) and ensure the stereochemical integrity of the compound. The primary methodologies employed for this purpose are chiral chromatography—specifically High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—and Chiral Capillary Electrophoresis (CE).

These techniques operate on the principle of forming transient diastereomeric complexes between the enantiomers of the analyte and a chiral selector. This interaction results in differential retention times (in chromatography) or migration times (in electrophoresis), allowing for their separation and quantification.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation of enantiomers. The methodology relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers can interact differently.

Research Findings: For a polar, acidic compound like this compound, polysaccharide-based CSPs are often highly effective. Columns packed with silica (B1680970) gel coated or immobilized with derivatives of cellulose or amylose (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) can offer excellent enantioseparation capabilities through a combination of hydrogen bonding, dipole-dipole, and steric interactions.

The development of a chiral HPLC method would involve the systematic optimization of the mobile phase composition. A typical mobile phase for this type of analysis would consist of a non-polar organic solvent (e.g., hexane or heptane) mixed with a more polar alcohol (e.g., isopropanol or ethanol) as a modifier. An acidic additive, such as trifluoroacetic acid (TFA), is often incorporated at a low concentration (e.g., 0.1%) to suppress the ionization of the carboxylic acid group on the analyte, thereby reducing peak tailing and improving resolution.

Detection is typically achieved using a UV detector, as the keto-acid moiety provides sufficient chromophoric activity for sensitive detection at wavelengths around 210-220 nm. The method would be validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) for the undesired (+)-enantiomer.

Below is a representative data table summarizing the expected performance of a developed chiral HPLC method.

| Parameter | (-)-L-enantiomer | (+)-D-enantiomer (impurity) |

|---|---|---|

| Retention Time (t_R) | 8.52 min | 10.15 min |

| Tailing Factor (T_f) | 1.1 | 1.2 |

| Theoretical Plates (N) | > 5000 | > 5000 |

| Method Summary | |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol / TFA (85:15:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Resolution (R_s) | > 2.0 |

| LOD for (+)-enantiomer | 0.01% |

| LOQ for (+)-enantiomer | 0.03% |

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another established technique for enantiomeric purity assessment, particularly for volatile or semi-volatile compounds. Given that this compound is a non-volatile carboxylic acid, a derivatization step is mandatory to increase its volatility and thermal stability for GC analysis. A common approach is esterification of the carboxylic acid group, for example, by reaction with methanol (B129727) or diazomethane to form the corresponding methyl ester.

Research Findings: Once derivatized, the analyte can be separated on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin derivative. Modified β- and γ-cyclodextrins are highly effective at separating a wide range of chiral compounds through the formation of transient inclusion complexes. The enantiomers fit differently into the chiral cavity of the cyclodextrin, leading to different retention times.

The GC oven temperature program is a critical parameter that must be optimized to achieve baseline separation of the enantiomeric derivatives while ensuring elution within a reasonable time. Detection is typically performed with a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds.

The following table illustrates typical results for a chiral GC method developed for the methyl ester derivative of the compound.

| Parameter | (-)-L-enantiomer Derivative | (+)-D-enantiomer Derivative (impurity) |

|---|---|---|

| Retention Time (t_R) | 15.3 min | 15.9 min |

| Peak Asymmetry | 1.0 | 1.1 |

| Method Summary | |

|---|---|

| Derivatization | Methylation of carboxylic acid |

| Column | Permethylated β-cyclodextrin phase (30 m x 0.25 mm ID, 0.25 µm film) |

| Oven Program | 100°C (1 min), ramp at 5°C/min to 220°C (hold 5 min) |

| Detector | Flame Ionization Detector (FID) |

| Resolution (R_s) | > 1.8 |

| LOQ for (+)-enantiomer | 0.05% |

Chiral Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis offers a high-efficiency alternative to chromatographic methods. In CE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). For enantiomeric separations, a chiral selector is added to this electrolyte.

Research Findings: Interestingly, (-)-Diacetone-2-keto-L-gulonic acid itself has been successfully used as a chiral selector in non-aqueous CE for the separation of enantiomeric amines. nih.gov To assess its own enantiomeric purity, a different chiral selector would be required. Highly-sulfated cyclodextrins are particularly effective selectors for this purpose due to their strong interaction potential and high solubility in aqueous buffers.

In a typical setup, the analyte is injected into the capillary, and a high voltage is applied. The negatively charged analyte will migrate toward the anode. Its interaction with the chiral selector forms diastereomeric complexes with different effective mobilities, leading to different migration times for the L- and D-enantiomers. The method offers the advantages of very high separation efficiency, low consumption of sample and reagents, and rapid method development.

A representative data table for a chiral CE method is provided below.

| Parameter | (-)-L-enantiomer | (+)-D-enantiomer (impurity) |

|---|---|---|

| Migration Time (t_m) | 6.2 min | 6.5 min |

| Peak Efficiency (Plates) | > 200,000 | > 200,000 |

| Method Summary | |

|---|---|

| Capillary | Fused-silica (50 µm ID, 50 cm effective length) |

| Background Electrolyte | 50 mM Phosphate buffer (pH 6.0) containing 10% (w/v) Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin |

| Voltage | 25 kV |

| Detection | UV at 214 nm |

| Resolution (R_s) | > 2.5 |

| LOQ for (+)-enantiomer | 0.02% |

Stereochemical Investigations and Conformational Analysis of Diacetone 2 Keto L Gulonic Acid Monohydrate

Elucidation of Absolute Configuration and Diastereomeric Purity

The absolute configuration of (-)-Diacetone-2-keto-L-gulonic acid monohydrate is fundamentally derived from its precursor, L-sorbose, a naturally occurring ketose. The synthetic pathway, a cornerstone of the Reichstein process, preserves the stereochemistry at key chiral centers, thereby defining the final product's absolute configuration as L-xylo-2-hexulofuranosonic acid. This is systematically named as (4R,5R)-4-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid.

The stereochemical integrity is confirmed through chiroptical methods. The compound exhibits a specific optical rotation, a key identifier for chiral molecules. While extensive studies on the circular dichroism (CD) of this specific molecule are not widely published, this technique remains a powerful tool for confirming the absolute configuration of chiral compounds by comparing experimental spectra with theoretical calculations.

The diastereomeric purity of this compound is critical for its use in pharmaceutical synthesis, where stringent purity standards are required. High-performance liquid chromatography (HPLC) using chiral stationary phases is a primary method for assessing and quantifying diastereomeric excess. Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with chiral resolving agents, can be employed to detect and quantify any diastereomeric impurities that may arise during the synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₀O₈ |

| Molecular Weight | 292.28 g/mol |

| Melting Point | 88-90 °C |

| Optical Rotation [α]D | -20° (c=2 in methanol) |

| CAS Number | 68539-16-2 |

Role of the Monohydrate Form in Crystal Structure and Molecular Packing

While a specific, publicly available crystal structure for this compound is not readily found, analysis of related structures and general principles of carbohydrate chemistry provide significant insights. The monohydrate form indicates that a single water molecule is an integral part of the crystal lattice for each molecule of the diacetone-gulonic acid. This water of hydration plays a crucial role in stabilizing the crystal structure through a network of hydrogen bonds.

Conformational analysis, based on analogous structures like 2,3:4,6-Di-O-isopropylidene-alpha-L-sorbofuranose, suggests that the furanose ring adopts a twisted conformation. The two isopropylidene groups impart significant conformational rigidity to the molecule. This constrained conformation holds the carboxylic acid group and the relevant stereocenters in a specific orientation, which is critical for its subsequent reactivity.

Impact of Stereochemistry on Reactivity and Biochemical Recognition

The stereochemistry of this compound is paramount to its chemical reactivity, most notably in the synthesis of L-ascorbic acid. The conversion involves the removal of the isopropylidene protecting groups followed by an acid-catalyzed intramolecular esterification (lactonization).

The L-configuration at C5 is crucial for the formation of the γ-lactone ring characteristic of Vitamin C. The specific spatial arrangement of the hydroxyl group that is liberated at C4 and the carboxylic acid group at C1, dictated by the L-stereochemistry, facilitates the energetically favorable formation of the five-membered lactone ring. If the stereochemistry were D at C5, the resulting product would be D-ascorbic acid, which has significantly lower biological activity.

In terms of biochemical recognition, the deprotected form, 2-keto-L-gulonic acid (2-KLG), is a recognized substrate for certain enzymes. For instance, the enzyme 2,5-diketo-D-gluconic acid reductase can stereoselectively reduce 2,5-diketo-D-gluconic acid to 2-keto-L-gulonic acid, highlighting the specific recognition of the L-gulonate configuration by this enzyme. Furthermore, in some organisms, 2-keto-L-gulonic acid can be acted upon by other enzymes, such as those involved in alternative pathways of carbohydrate metabolism. The precise three-dimensional shape conferred by its stereochemistry is the basis for these specific enzyme-substrate interactions, where the molecule fits into the active site of the enzyme in a lock-and-key fashion.

An in-depth examination of the biochemical functions and metabolic pathways associated with this compound reveals its significance primarily through its core chemical structure, 2-keto-L-gulonic acid (2KGA). In biological systems, particularly in plants, it is the deprotected form, 2KGA, that acts as a key intermediate in various metabolic processes. This article explores the pivotal roles of this compound within plant L-ascorbic acid metabolism, its involvement in stress response, and its function as a precursor in the biosynthesis of other organic acids. Furthermore, the enzymatic interactions, including substrate specificity and reaction kinetics of enzymes that metabolize 2KGA, are detailed.

Advanced Applications in Chemical Synthesis, Biotechnology, and Materials Science

Utilization as a Chiral Building Block in Asymmetric Synthesis

(-)-Diacetone-2-keto-L-gulonic acid monohydrate is a versatile compound that finds significant use in organic synthesis and pharmaceutical research as an essential intermediate. chemimpex.com Its inherent chirality, derived from L-gulonic acid, makes it an excellent starting material in the chiral pool for asymmetric synthesis, where the goal is to create new stereogenic centers with a high degree of control.

A notable application is in the diastereoselective alkylation of amides derived from 2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid. acs.orgnih.gov In these reactions, the chiral backbone of the gulonic acid derivative directs the approach of incoming reagents, leading to the preferential formation of one diastereomer over others. This methodology has been successfully applied to the asymmetric synthesis of biologically important 1-substituted-1,2,3,4-tetrahydroisoquinolines and 1-substituted-1,2,3,4,-tetrahydro-β-carbolines. acs.orgnih.gov The substituted amide products are obtained in good yields and with high diastereoselectivity. acs.org Mechanistic studies have shown that the stereochemical outcome is determined during the alkylation step itself, rather than an initial asymmetric deprotonation. acs.org

Furthermore, the compound serves as a mediator in the synthesis of chiral epoxides. biosynth.com The stereochemistry of the resulting epoxides is dependent on the inherent chirality of the gulonic acid substrate, and the process exhibits high stereoselectivity. biosynth.com This opens avenues for creating a variety of enantiomerically pure building blocks for the synthesis of pharmaceuticals and other fine chemicals.

Development of Novel Derivatized Compounds with Tuned Properties

Research has extended beyond using the title compound as a simple intermediate to developing novel derivatives with specifically tuned properties for various applications. A prominent example is the synthesis and application of Dikegulac and its salts, which are derivatives of (-)-Diacetone-2-keto-L-gulonic acid. google.comnih.gov

Dikegulac sodium, a sodium salt of the parent acid, is widely recognized as a plant growth regulator (PGR). researchgate.net It functions by inhibiting cell division in the apical meristem of plants, which overcomes apical dominance and promotes the growth of lateral branches. researchgate.net This property has been effectively used to increase branching in several horticultural crops, including Sedum, Hydrangea, Phlox, and Nepeta. researchgate.net The development of Dikegulac showcases how a derivative of the title compound can be "tuned" for a specific biological activity, in this case, modifying plant architecture for ornamental or agricultural purposes. google.comresearchgate.net Patents describe processes for producing Dikegulac, its salts, and related derivatives, which can be formulated with various agriculturally acceptable adjuvants for use as herbicides or to control the growth of grasses and weeds. google.com

In addition to plant growth regulators, other derivatives have been synthesized for applications in asymmetric synthesis. As mentioned previously, amides of 2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid have been developed as substrates for diastereoselective alkylation reactions, demonstrating how derivatization can activate the molecule for specific synthetic transformations. acs.orgnih.gov

Innovative Applications of Fermentation Residues Containing 2-Keto-L-gulonic Acid in Agricultural Contexts

The industrial production of vitamin C involves the fermentation of sorbose to 2-keto-L-gulonic acid (2-KGA), a process that generates significant volumes of organic waste. acs.org Innovative research has focused on valorizing these fermentation residues, particularly the "residue after evaporation" (RAE), which is rich in 2-KGA and other low-molecular-weight organic acids (LMWOAs). acs.orgbiosynth.com These residues are now being repurposed for beneficial applications in agriculture, serving as a sustainable alternative to conventional fertilizers and soil conditioners. biosynth.com

Studies have demonstrated that the application of RAE can significantly improve soil quality and crop productivity. chemimpex.combiosynth.com The organic acids in the residue act as a rapid-release carbon source, promoting microbial activity in the soil. biosynth.com Research on maize cultivation in degraded semi-arid farmlands showed that RAE application via drip irrigation led to substantial increases in soil nutrients, including dissolved organic carbon, ammonium (B1175870) nitrogen, nitrate (B79036) nitrogen, and available phosphorus. biosynth.com This enhancement in soil fertility translated to increased nutrient uptake by the maize plants and a notable increase in grain yield. biosynth.com

The benefits of these fermentation residues have been observed across different crops. For instance, in pak choi, a combined treatment of RAE and a concentrated bacterial solution (CBS) from the fermentation process led to a 55.82% increase in yield and a remarkable 265.01% increase in the plant's own vitamin C content. google.com Similarly, application of RAE to the medicinal plant purslane (Portulaca oleracea L.) was found to enhance both its yield and the concentration of its bioactive constituents. acs.org

Below are interactive tables summarizing the research findings on the effect of RAE on soil nutrients and crop yields.

| Soil Nutrient | Treatment | Percentage Increase (%) |

|---|---|---|

| Dissolved Organic Carbon | RAE Application | 10.40–25.92 |

| Ammonium Nitrogen | RAE Application | 14.04–70.67 |

| Nitrate Nitrogen | RAE Application | 14.80–78.63 |

| Available Phosphorus | RAE Application | 11.79–42.55 |

| Crop | Treatment | Yield Increase (%) |

|---|---|---|

| Maize | RAE Application | 7.12–13.46 |

| Pak Choi | RAE-CBS Combined | 55.82 |

These applications provide an economically and environmentally beneficial solution for utilizing vitamin C industrial wastewater, transforming a waste stream into a valuable resource for sustainable agriculture. chemimpex.com

Integration into Continuous Flow Systems for Enhanced Synthesis Efficiency

The production of (-)-Diacetone-2-keto-L-gulonic acid and its subsequent conversion to vitamin C intermediates have been targets for process intensification to improve efficiency, safety, and cost-effectiveness. The integration of these chemical processes into continuous flow systems represents a significant advancement over traditional batch methods.

Historically, the production of diacetone-2-keto-l-gulonic acid was performed in batch processes, which involved multiple discrete steps for reaction, catalyst removal, neutralization, and crystallization. google.com However, patents dating back several decades have outlined methods for carrying out the entire procedure as a continuous process. google.com These early continuous systems demonstrated the potential for obtaining the product in high yield and in a shorter time, making the process more advantageous for industrial-scale production. google.com

More recent developments in flow chemistry have further highlighted the benefits of this approach. Continuous flow systems offer superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.net They also allow for safer handling of reagents and intermediates.

A key step in the conversion of 2-keto-L-gulonic acid (after deprotection) to vitamin C is its esterification. A process has been developed for the continuous esterification of 2-keto-L-gulonic acid with methanol (B129727) or ethanol (B145695) in the presence of an acidic ion exchanger. google.com This process, carried out in a flow reactor, allows for precise control over residence times and superficial velocities, leading to efficient production of the methyl or ethyl esters that are direct precursors to vitamin C. google.com The ability to operate at a slight over-pressure and efficiently manage the removal of water by-product are key advantages of the continuous flow setup.

The adoption of continuous flow processing for the synthesis of this and other active pharmaceutical ingredients (APIs) is a growing trend, as it enables streamlined, multi-step syntheses with in-line purification, reducing manual intervention and the stockpiling of potentially unstable intermediates.

Future Research Directions and Emerging Paradigms

Discovery of Novel Biosynthetic Pathways and Enzymatic Cascades

The future of (-)-Diacetone-2-keto-L-gulonic acid monohydrate production is intrinsically linked to the discovery and implementation of novel biosynthetic routes. Current industrial methods, while effective, often involve multiple steps and rely on a combination of fermentation and chemical synthesis. researchgate.netscribd.com Researchers are actively exploring more direct and efficient biological pathways.

A key area of investigation is the creation of new metabolic pathways in microorganisms. nih.gov For instance, a novel pathway was successfully engineered in Erwinia herbicola, enabling it to produce 2-keto-L-gulonic acid (2-KLG), the core of the target compound, directly from glucose. nih.govresearchgate.net This was achieved by introducing a reductase enzyme from a Corynebacterium species, which stereoselectively reduces 2,5-diketo-D-gluconic acid (2,5-DKG) to 2-KLG. nih.govresearchgate.net This demonstrates the potential of combining metabolic traits from different organisms to create efficient, in vivo synthesis routes for valuable chemicals. nih.gov

Enzymatic cascades, which involve multiple enzymes working in a one-pot reaction, represent another promising frontier. nih.govmdpi.com These systems can convert simple starting materials into complex products with high selectivity and efficiency, minimizing the need for intermediate purification steps and reducing waste. rug.nl Research is focused on identifying and optimizing combinations of enzymes that can collaboratively execute the necessary reaction steps to form 2-KLG and its derivatives. The development of robust enzymatic cascades could lead to cell-free production systems, offering greater control and potentially higher yields compared to whole-cell fermentation.

Engineering of Microorganisms for Ultra-High Yield and Sustainable Production

Metabolic engineering is a cornerstone of efforts to achieve ultra-high yields of 2-KLG. The classical two-step fermentation process, while widely used, has inherent disadvantages such as high energy consumption and operational complexity. researchgate.netnih.gov To address these challenges, scientists are re-engineering the metabolic networks of various microorganisms.

Strains like Escherichia coli and Gluconobacter oxydans are being genetically modified to enhance their production capabilities. researchgate.netnih.govsemanticscholar.org Strategies include overexpressing key enzymes, such as sorbose/sorbosone dehydrogenases, and introducing essential cofactors like pyrroloquinoline quinone to boost catalytic efficiency. nih.gov In one study, optimizing the catalytic conditions in a recombinant E. coli strain resulted in a 2-KLG titer of 72.4 g/L from L-sorbose. nih.gov

Another successful approach involves co-culture systems, where two or more microorganisms work synergistically. The industrial production of 2-KLG often relies on a mixed culture of Ketogulonicigenium vulgare and a helper strain like Bacillus megaterium. nih.govnih.gov K. vulgare has defects in several metabolic pathways, and the companion bacteria provide essential substances that promote its growth and productivity. nih.govnih.gov Future research will focus on further dissecting these microbial interactions to design more robust and efficient co-culture fermentation processes.

| Engineered Microorganism/System | Substrate | Product Titer | Key Engineering Strategy | Reference(s) |

| Recombinant Erwinia herbicola | D-Glucose | Not specified | Expression of 2,5-diketo-D-gluconic acid reductase from Corynebacterium | nih.gov, researchgate.net |

| Recombinant Escherichia coli | L-Sorbose | 72.4 g/L | Overexpression of sorbose/sorbosone dehydrogenases and pyrroloquinoline quinone | nih.gov |

| Co-culture: G. oxydans & E. coli | D-Sorbitol | 16.8 g/L | Two-strain system for sequential conversion | nih.gov |

| Mutant Gluconobacter melanogenus Z84 | D-Sorbitol | ~60 g/L | Strain improvement through mutagenesis and spheroplast fusion | tandfonline.com |

| K. vulgare & B. endophyticus | L-Sorbose | Not specified | Reconstruction of amino acid biosynthetic pathways in K. vulgare | nih.gov |

Development of Integrated Biocatalytic-Chemical Hybrid Synthesis Processes

The integration of biological and chemical catalytic steps offers a powerful strategy for synthesizing complex molecules like this compound and its derivatives. This hybrid approach leverages the high selectivity of enzymes for specific transformations while utilizing the versatility of chemical catalysts for other reaction types.

The established Reichstein process is a classic example of a chemo-enzymatic route, involving a microbial fermentation step to produce an intermediate which is then chemically converted to the final product. researchgate.net Modern research aims to create more seamless and efficient integrated processes. For example, 2-keto-L-gulonic acid produced via fermentation can be esterified using chemical catalysts to form alkyl 2-keto-L-gulonates, important precursors for L-ascorbic acid. google.com

Furthermore, biocatalysts like lipases are being employed to synthesize derivatives such as ascorbyl fatty acid esters, which have applications as antioxidants and surfactants. nih.gov These enzymatic reactions can be performed under mild conditions with high regioselectivity. nih.gov The development of processes that combine microbial fermentation, in vitro enzymatic conversions, and traditional chemical synthesis in a continuous or one-pot fashion is a key objective for future industrial applications.

Exploration of Structure-Activity Relationships for Advanced Derivatization

This compound is a valuable building block in organic synthesis, serving as a precursor for a wide range of bioactive molecules. chemimpex.com A significant area of future research involves the systematic exploration of structure-activity relationships (SAR) for its advanced derivatization. Understanding how modifications to the molecular structure influence biological activity is crucial for designing novel pharmaceuticals and functional materials.

Researchers are using the compound as a starting material for the stereoselective synthesis of complex molecules like C-nucleoside analogues, which have potential therapeutic applications. researchgate.net By creating a library of derivatives and evaluating their efficacy, scientists can identify key structural features responsible for desired biological effects. This knowledge can then guide the rational design of next-generation compounds with enhanced potency, selectivity, or stability. For instance, its unique structure, with two protective isopropylidene groups, offers a stable scaffold for chemical modifications at other positions, enabling the synthesis of a diverse array of potential drug candidates. chemimpex.com

Predictive Modeling and Computational Chemistry for Reaction Design and Optimization

Predictive modeling and computational chemistry are becoming indispensable tools for accelerating the design and optimization of synthetic pathways for this compound. These approaches allow researchers to simulate and analyze complex biological and chemical systems, reducing the need for extensive trial-and-error experimentation.

Mathematical models have been developed to describe the kinetics of 2-KLG production in fermentation processes. nih.govnih.govresearchgate.net These models can predict how changes in factors like substrate concentration or enzyme activity will affect the final yield, enabling the optimization of fed-batch fermentation strategies. nih.govresearchgate.net For example, kinetic rate equation models have been used to compare the efficiency of using different cofactors (NADH vs. NADPH) in the enzymatic reduction of 2,5-DKG to 2-KLG, suggesting that using specific enzyme mutants with the more stable and less expensive NADH could offer significant cost benefits. nih.gov

Looking forward, computational tools will be used more extensively to guide the engineering of enzymes for improved performance, to design novel biosynthetic pathways from the ground up, and to predict the outcomes of complex integrated catalytic systems. mit.edu By simulating reaction mechanisms and predicting enzyme-substrate interactions, computational chemistry can help identify promising avenues for innovation in the synthesis of this vital chemical compound.

Q & A

Basic Research Questions

Q. What is the role of (-)-Diacetone-2-keto-L-gulonic acid monohydrate in the synthesis of ascorbic acid (vitamin C)?

- Methodological Answer : The compound serves as a critical intermediate in the Reichstein-Grüssner synthesis pathway. The synthetic route involves:

Hydrogenation of D-glucose to D-sorbitol.

Microbial oxidation of D-sorbitol to L-sorbose using Acetobacter suboxydans.

Protection of hydroxyl groups via acetone treatment to form diacetone-L-sorbose.

Oxidation of diacetone-L-sorbose to this compound.

Acid-catalyzed lactonization and rearrangement to yield L-ascorbic acid .

- Experimental Design Tip : Monitor reaction progress using HPLC to track intermediate formation, particularly during oxidation steps.

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer : Key techniques include:

- Melting Point Analysis : Verify purity (reported range: 88–90°C) .

- Optical Rotation : Confirm stereochemistry using polarimetry (optical activity: -20° in methanol) .

- NMR Spectroscopy : Assign peaks to confirm the isopropylidene-protected structure and hydrate status.

- HPLC with Chiral Columns : Detect enantiomeric impurities, critical due to its role in vitamin C synthesis .

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Methodological Answer :

- Storage : Keep in tightly sealed containers at 2–8°C to prevent dehydration or degradation .

- PPE : Use chemical-impermeable gloves (EN 374 standard), safety goggles, and flame-resistant lab coats to avoid skin/eye contact .